

Application Notes: **4-Carboxy-Pennsylvania Green** for Live-Cell Imaging of Endosomes

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Compound of Interest

Compound Name: 4-Carboxy-pennsylvania green

Cat. No.: B2629065

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Carboxy-Pennsylvania Green is a highly versatile fluorescent dye well-suited for visualizing and tracking endosomes in live cells. As a derivative of the Pennsylvania Green fluorophore, it exhibits properties that make it particularly advantageous for studying the acidic environment of endosomal compartments. Its low pKa of approximately 4.8 ensures bright fluorescence within early and recycling endosomes, which maintain an acidic pH.^{[1][2]} Furthermore, its enhanced hydrophobicity compared to traditional fluorescein-based dyes facilitates its utility in constructing molecular probes for cellular membranes.^{[1][3]} This, combined with its notable photostability, makes **4-Carboxy-Pennsylvania Green** an excellent candidate for long-term live-cell imaging studies of endosomal trafficking and dynamics.^{[1][3]}

This document provides detailed application notes and protocols for the use of **4-Carboxy-Pennsylvania Green** in live-cell imaging of endosomes, aimed at researchers in cell biology and professionals in drug development.

Key Features of 4-Carboxy-Pennsylvania Green

- **pH-Insensitivity in Acidic Environments:** Maintains strong fluorescence in the acidic lumen of endosomes (pH 5.5-6.5), overcoming the fluorescence quenching often observed with dyes like fluorescein in acidic conditions.^[1]

- **High Quantum Yield and Molar Absorptivity:** Exhibits bright fluorescence, enabling detection with standard microscopy equipment.[\[3\]](#)
- **Photostability:** More photostable than fluorescein, allowing for extended time-lapse imaging with reduced phototoxicity and photobleaching.[\[1\]](#)[\[3\]](#)
- **Versatility:** The carboxyl group allows for conjugation to various molecules, such as dextran for fluid-phase endocytosis tracking or specific ligands to study receptor-mediated endocytosis.

Data Presentation

For effective comparison with other common fluorescent dyes used for endosome imaging, the following table summarizes the key quantitative data for **4-Carboxy-Pennsylvania Green**.

Property	4-Carboxy-Pennsylvania Green	Fluorescein	Oregon Green
Excitation Maximum (nm)	~494 [3]	~490	~496
Emission Maximum (nm)	~514 [3]	~514	~524
Quantum Yield	~0.91 [3]	~0.92 (at pH 9) [1]	High
Molar Absorptivity ($M^{-1}cm^{-1}$)	~82,000 (at pH 7.4) [3]	~75,000	~88,000
pKa	~4.8 [1] [2]	~6.5 [1]	~4.8 [1]
Photostability	More photostable than fluorescein [1] [3]	Relatively susceptible to photobleaching [1]	Significantly more photostable than fluorescein [1]

Experimental Protocols

Protocol 1: Labeling Endosomes via Fluid-Phase Endocytosis using 4-Carboxy-Pennsylvania Green-Dextran Conjugate

This protocol describes the use of a dextran conjugate of **4-Carboxy-Pennsylvania Green** to label endosomes through fluid-phase endocytosis. This method is suitable for general visualization of the endocytic pathway.

Materials:

- **4-Carboxy-Pennsylvania Green**, Dextran Conjugate (e.g., 10,000 MW)
- Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and HEPES)
- Poly-D-lysine or fibronectin-coated glass-bottom dishes or chamber slides
- Cultured mammalian cells
- Confocal or widefield fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

- Cell Preparation:
 - Plate cells on poly-D-lysine or fibronectin-coated glass-bottom dishes or chamber slides 24-48 hours prior to the experiment to achieve 60-80% confluency.
- Preparation of Staining Solution:
 - Prepare a 1 mg/mL stock solution of **4-Carboxy-Pennsylvania Green**-Dextran in sterile, nuclease-free water.
 - Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration of 0.1-0.5 mg/mL. The optimal concentration should be determined empirically for each cell type.
- Labeling (Pulse):

- Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
- Add the pre-warmed staining solution to the cells and incubate at 37°C in a 5% CO₂ incubator for 5-30 minutes.
 - Note: A shorter incubation time (5-10 minutes) will predominantly label early endosomes. Longer incubation times (15-30 minutes) will allow the probe to traffic to late endosomes and lysosomes.
- Washing (Chase):
 - Aspirate the staining solution and wash the cells three times with pre-warmed live-cell imaging medium to remove excess fluorescent conjugate.
 - Add fresh, pre-warmed live-cell imaging medium to the cells.
 - To follow the trafficking of the probe through the endocytic pathway, you can perform a "chase" by incubating the cells in the fresh medium for various time points (e.g., 5, 15, 30, 60 minutes) before imaging.
- Live-Cell Imaging:
 - Place the dish or slide on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.
 - Excite the **4-Carboxy-Pennsylvania Green** probe using a ~488 nm laser line or corresponding filter.
 - Collect emission at ~510-550 nm.
 - Acquire images using settings that minimize phototoxicity (e.g., lowest possible laser power, shortest exposure time).

Protocol 2: Imaging Receptor-Mediated Endocytosis

This protocol outlines a general approach for studying receptor-mediated endocytosis using a ligand conjugated to **4-Carboxy-Pennsylvania Green**.

Materials:

- **4-Carboxy-Pennsylvania Green** conjugated to a ligand of interest (e.g., transferrin, EGF)
- Serum-free cell culture medium
- Other materials as listed in Protocol 1

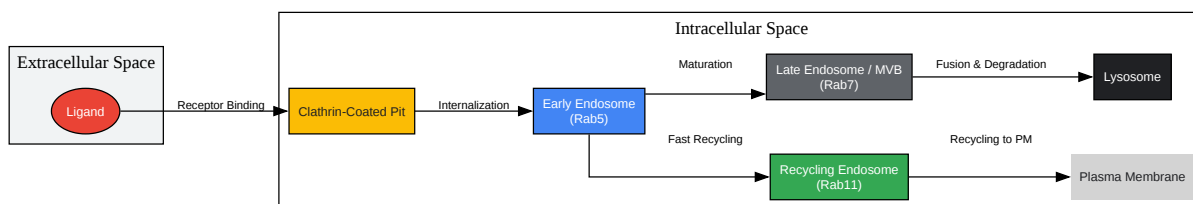
Procedure:

- Cell Preparation and Serum Starvation:
 - Plate cells as described in Protocol 1.
 - Prior to labeling, serum-starve the cells for 2-4 hours in serum-free medium to upregulate receptor expression and reduce baseline receptor internalization.
- Preparation of Ligand-Dye Conjugate Solution:
 - Prepare a working solution of the **4-Carboxy-Pennsylvania Green**-ligand conjugate in serum-free medium at a concentration known to saturate the receptor of interest.
- Synchronized Endocytosis:
 - To synchronize the internalization process, pre-chill the cells and all solutions to 4°C.
 - Wash the cells with cold PBS.
 - Add the cold ligand-dye conjugate solution and incubate at 4°C for 30 minutes to allow binding to the cell surface receptors without internalization.
 - Wash the cells three times with cold PBS to remove unbound conjugate.
- Initiation of Endocytosis and Imaging:
 - Replace the cold PBS with pre-warmed (37°C) live-cell imaging medium.
 - Immediately begin imaging using a time-lapse acquisition protocol on a pre-warmed microscope stage. This will allow visualization of the initial internalization and subsequent

trafficking of the receptor-ligand complex.

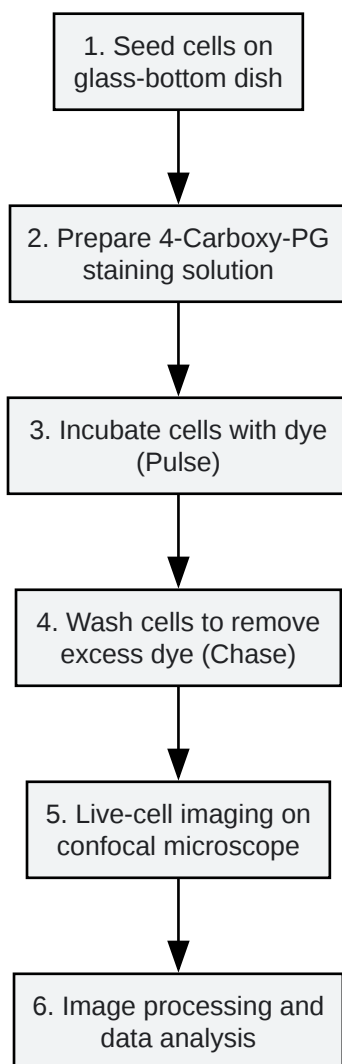
- Alternatively, incubate the cells at 37°C for specific time points before imaging to capture snapshots of the trafficking process.

Visualizations



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Caption: The endocytic pathway for receptor-mediated internalization.



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Caption: Experimental workflow for live-cell endosome imaging.

References

- 1. The Pennsylvania Green Fluorophore: A Hybrid of Oregon Green and Tokyo Green for the Construction of Hydrophobic and pH-Insensitive Molecular Probes - PMC
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- 2. The Pennsylvania Green Fluorophore: a hybrid of Oregon Green and Tokyo Green for the construction of hydrophobic and pH-insensitive molecular probes - PubMed
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- 3. researchgate.net [researchgate.net]
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